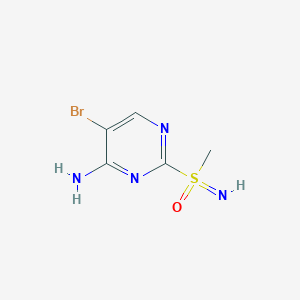![molecular formula C27H24BrNO4 B6603085 rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid CAS No. 2241142-22-1](/img/structure/B6603085.png)
rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(2R)-2-(3-Bromophenyl)-2-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is a chiral compound featuring a complex molecular structure that incorporates a bromophenyl group, a fluorene moiety, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of a phenyl precursor under controlled conditions to obtain 3-bromophenyl.
Construction of the Pyrrolidine Ring: This step involves cyclization reactions where the pyrrolidine ring is formed, often utilizing amino acid derivatives as starting materials.
Incorporation of the Fluorenyl Group: Introduction of the fluorene moiety usually occurs via coupling reactions, which are facilitated by palladium or other metal catalysts.
Final Coupling and Functionalization: The final steps involve the coupling of all the intermediate structures and subsequent functional group modifications to achieve the desired racemic mixture.
Industrial Production Methods
Industrial production of this compound may employ automated systems for multi-step synthesis, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. High-throughput methods and continuous flow synthesis are commonly used to scale up the production while maintaining product purity and consistency.
化学反应分析
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions where the phenyl or pyrrolidine rings might be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions often involve the bromophenyl group or carbonyl functionalities, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitutions on the bromophenyl group or at reactive sites within the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) bromide.
Major Products Formed
The major products from these reactions often include modified phenyl derivatives, substituted pyrrolidines, or hydroxylated and reduced analogs of the original compound.
科学研究应用
Chemistry
Catalysts: Used as a ligand in asymmetric catalysis.
Building Blocks: Utilized as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine
Pharmaceuticals: Investigated for potential therapeutic uses due to its interaction with biological targets.
Biochemical Probes: Employed as probes to study enzyme activities and metabolic pathways.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
作用机制
The compound exerts its effects through various mechanisms, depending on its application:
Biological Systems: It may interact with enzymes or receptors, altering their activity through competitive inhibition or activation.
Catalytic Processes: Acts as a chiral ligand, facilitating enantioselective reactions by forming complexes with metal catalysts.
相似化合物的比较
Compared to other bromophenyl derivatives, this compound exhibits unique structural features due to the presence of the fluorene and pyrrolidine moieties. Similar compounds might include:
2-(3-Bromophenyl)-2-(1-pyrrolidinyl)acetic acid
Fluoren-9-ylmethoxycarbonyl (Fmoc) protected amino acids
Each of these compounds shares some structural similarities but differs in specific functional groups or the position of substitution, resulting in distinct reactivity and applications.
So, now what?
属性
IUPAC Name |
(2R)-2-(3-bromophenyl)-2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO4/c28-18-8-5-7-17(15-18)25(26(30)31)24-13-6-14-29(24)27(32)33-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23-25H,6,13-14,16H2,(H,30,31)/t24-,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRZSZAIPYKMMJ-LOSJGSFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C5=CC(=CC=C5)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@@H](C5=CC(=CC=C5)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)




![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)



![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)

![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
